

An In-depth Technical Guide to Sucrose-13C: Chemical Structure, Properties, and Applications

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Compound of Interest

Compound Name: Sucrose-13C

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of ¹³C-labeled sucrose (**Sucrose-13C**). This stable isotope-labeled disaccharide serves as a critical tool in metabolic research, diagnostics, and drug development, offering a non-radioactive method for tracing the fate of sucrose in biological systems.

Chemical Structure and Isotopic Labeling

Sucrose is a disaccharide composed of two monosaccharide units, glucose and fructose, linked by a glycosidic bond. In **Sucrose-13C**, one or more of the twelve carbon atoms are replaced with the stable isotope, carbon-13 (¹³C). The labeling pattern can vary depending on the intended application.

Commonly Available Isotopic Labeling Patterns:

- Sucrose-(glucose-1-¹³C): The ¹³C isotope is located at the C1 position of the glucose moiety.
- Sucrose-(fructose-1-¹³C): The ¹³C isotope is located at the C1 position of the fructose moiety. [\[1\]](#)
- Sucrose-¹³C₁₂ (Uniformly Labeled): All twelve carbon atoms in the sucrose molecule are ¹³C. [\[2\]](#)[\[3\]](#)[\[4\]](#)

The specific location of the ^{13}C atom(s) is crucial for tracking specific metabolic pathways. For instance, uniformly labeled sucrose is often used to trace the overall absorption and metabolism of the entire molecule.

Physicochemical Properties

The physicochemical properties of **Sucrose- ^{13}C** are largely identical to those of unlabeled sucrose. The primary difference lies in the molecular weight due to the presence of the heavier ^{13}C isotope.

Table 1: Physicochemical Properties of Sucrose and its ^{13}C Isotopologues

Property	Unlabeled Sucrose	Sucrose-(glucose- $1\text{-}^{13}\text{C}$)	Sucrose- $^{13}\text{C}_{12}$
Molecular Formula	$\text{C}_{12}\text{H}_{22}\text{O}_{11}$	$^{13}\text{CC}_{11}\text{H}_{22}\text{O}_{11}$ [5]	$^{13}\text{C}_{12}\text{H}_{22}\text{O}_{11}$
Molecular Weight (g/mol)	342.30	343.29	354.21
Appearance	White crystalline solid	White to off-white solid	Powder
Melting Point ($^{\circ}\text{C}$)	185-187 (decomposes)	185-187 (lit.)	185-187 (lit.)
Solubility in Water	Highly soluble; ~204 g/100 mL at 20°C	Expected to be very similar to unlabeled sucrose	Expected to be very similar to unlabeled sucrose
Optical Activity $[\alpha]_{25/\text{D}}$	$+66.5^{\circ}$ (c = 2 in H_2O)	Not specified	$+66.5^{\circ}$ (c = 2 in H_2O)

Spectroscopic Data

Spectroscopic techniques are essential for confirming the identity and isotopic enrichment of **Sucrose- ^{13}C** .

Nuclear Magnetic Resonance (NMR) Spectroscopy

^{13}C NMR is a powerful tool for determining the position and extent of isotopic labeling. The chemical shifts in the ^{13}C NMR spectrum of sucrose are well-established.

Table 2: ^{13}C NMR Chemical Shifts for Sucrose in D_2O

Carbon Atom	Chemical Shift (ppm)
Glc-1	93.1
Glc-2	72.1
Glc-3	73.4
Glc-4	70.3
Glc-5	73.2
Glc-6	61.2
Fru-1	62.2
Fru-2	104.6
Fru-3	77.4
Fru-4	74.9
Fru-5	82.3
Fru-6	63.3

Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and confirm the isotopic enrichment of **Sucrose- ^{13}C** . The mass shift compared to unlabeled sucrose corresponds to the number of ^{13}C atoms. For example, Sucrose-(glucose-1- ^{13}C) will show a mass shift of M+1, while uniformly labeled Sucrose- $^{13}\text{C}_{12}$ will show a mass shift of M+12.

Infrared (IR) Spectroscopy

The IR spectrum of sucrose exhibits characteristic absorption bands corresponding to its functional groups. While specific spectra for ^{13}C -labeled sucrose are not readily available in the search results, the overall spectrum is expected to be very similar to that of unlabeled sucrose, with potential minor shifts in vibrational frequencies due to the heavier carbon isotope. Key characteristic bands for sucrose include O-H stretching, C-H stretching, and C-O stretching vibrations.

Experimental Protocols and Applications

Sucrose- ^{13}C is a versatile tool employed in a range of experimental settings, from clinical diagnostics to fundamental metabolic research.

^{13}C -Sucrose Breath Test

The ^{13}C -Sucrose Breath Test is a non-invasive clinical diagnostic tool used to assess the activity of the intestinal enzyme sucrase-isomaltase, which is responsible for the digestion of sucrose. A deficiency in this enzyme leads to sucrose malabsorption.

Methodology:

- **Fasting:** The patient fasts overnight (typically 8-12 hours) to establish a baseline.
- **Baseline Breath Sample:** A baseline breath sample is collected to measure the natural abundance of $^{13}\text{CO}_2$.
- **Administration of ^{13}C -Sucrose:** The patient ingests a solution containing a known amount of ^{13}C -labeled sucrose. The dosage can vary depending on the specific protocol.
- **Serial Breath Collection:** Breath samples are collected at regular intervals (e.g., every 15-30 minutes) for a period of 2-3 hours.
- **Analysis:** The collected breath samples are analyzed by isotope ratio mass spectrometry (IRMS) to measure the ratio of $^{13}\text{CO}_2$ to $^{12}\text{CO}_2$.
- **Interpretation:** An increase in the amount of exhaled $^{13}\text{CO}_2$ over time indicates that the ^{13}C -sucrose has been successfully digested by sucrase, absorbed, and metabolized, releasing

the ^{13}C label as $^{13}\text{CO}_2$. A lack of a significant increase in exhaled $^{13}\text{CO}_2$ suggests sucrase deficiency.



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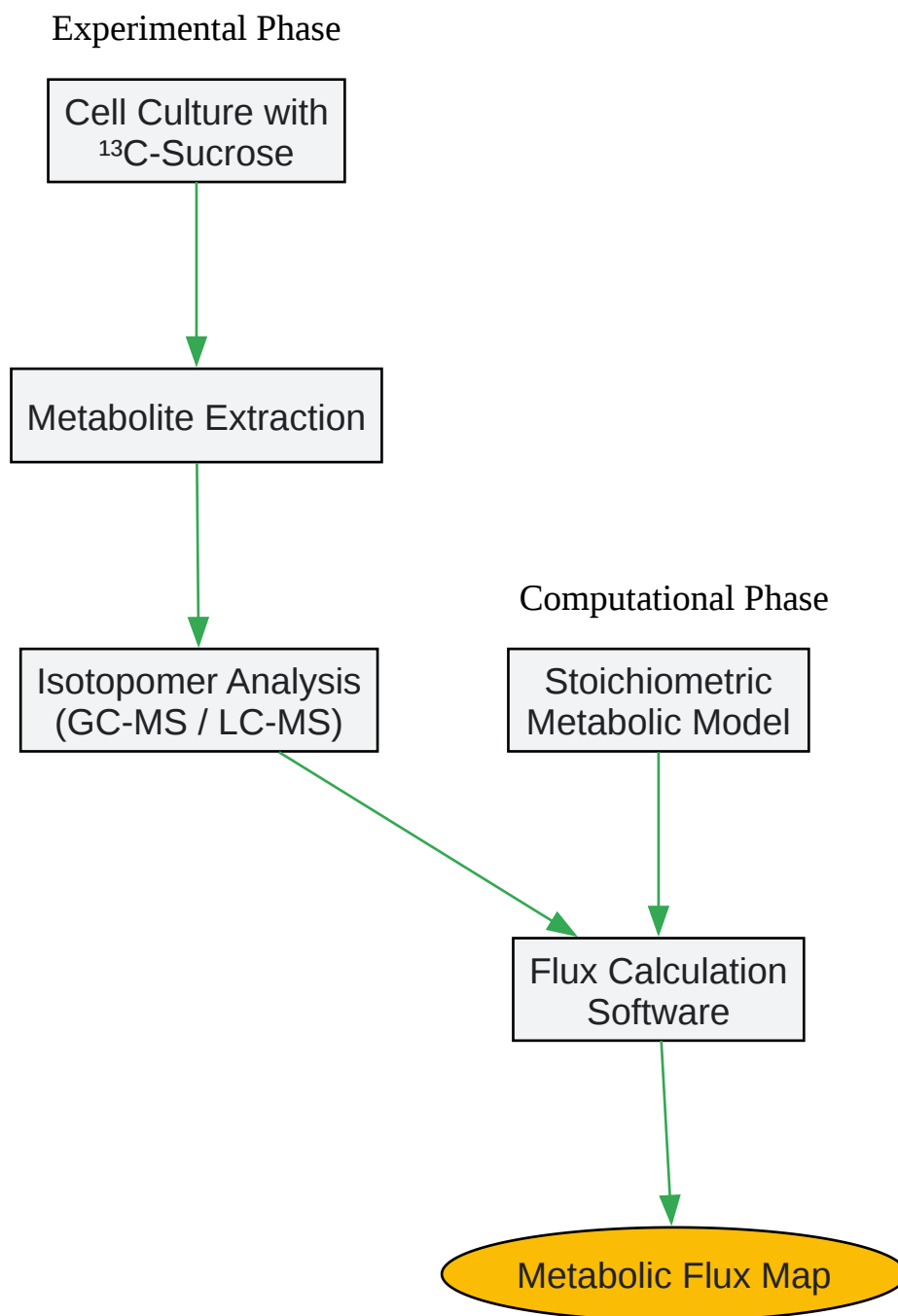
^{13}C -Sucrose Breath Test Experimental Workflow.

Metabolic Flux Analysis

^{13}C -Metabolic Flux Analysis (^{13}C -MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic pathways in living cells. ^{13}C -labeled sucrose can be used as a tracer to elucidate carbon flow through central carbon metabolism, particularly in organisms that utilize sucrose as a primary carbon source, such as plants.

General Methodology:

- **Cell Culture/Organism Growth:** Cells or organisms are cultured in a medium containing ^{13}C -labeled sucrose as the sole or primary carbon source.
- **Isotopic Steady State:** The system is allowed to reach an isotopic steady state, where the isotopic labeling of intracellular metabolites becomes constant.
- **Metabolite Extraction:** Intracellular metabolites are extracted from the cells or tissues.
- **Isotopomer Analysis:** The isotopic labeling patterns (isotopomers) of key metabolites, such as amino acids and sugar phosphates, are determined using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Computational Modeling:** The experimental isotopomer data is used in conjunction with a stoichiometric model of the metabolic network to calculate the intracellular metabolic fluxes.



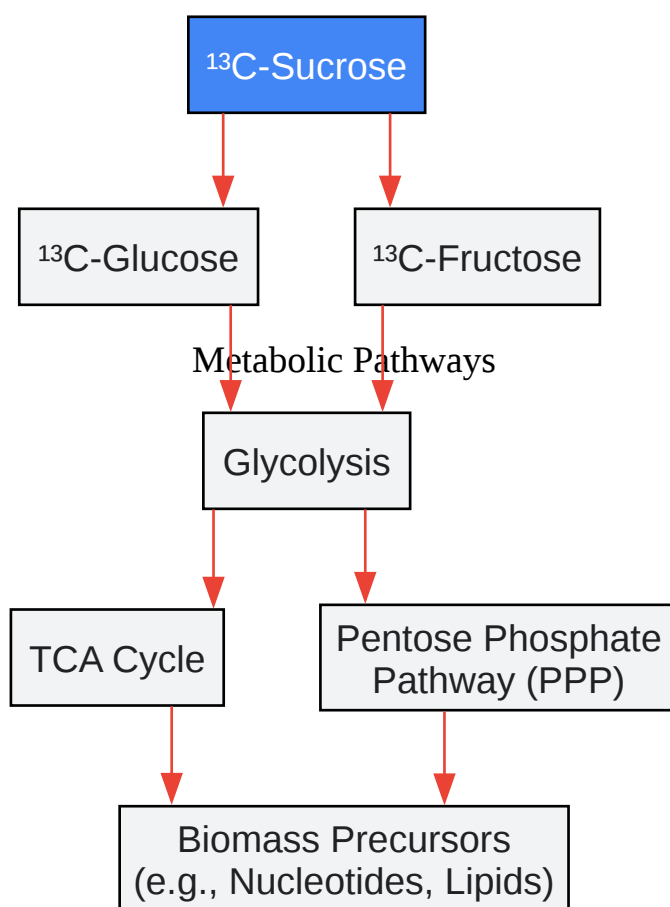
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General Workflow for ^{13}C -Metabolic Flux Analysis.

Tracing Sucrose Metabolism in Disease and Drug Development

^{13}C -labeled sucrose is utilized to trace the metabolic fate of sucrose in various disease models, such as cancer and metabolic disorders. By tracking the incorporation of ^{13}C into downstream metabolites, researchers can understand how sucrose metabolism is altered in diseased states and how it is affected by therapeutic interventions.

For example, in cancer research, ^{13}C -glucose (a component of sucrose) is used to trace its contribution to processes like the synthesis of nucleotides for cell proliferation via the pentose phosphate pathway.



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Tracing ^{13}C from Sucrose through Central Carbon Metabolism.

Conclusion

Sucrose- ^{13}C is an indispensable tool for researchers and clinicians. Its non-radioactive nature makes it a safe and effective tracer for studying sucrose digestion, absorption, and metabolism

in vivo. The ability to introduce ^{13}C at specific or all carbon positions provides a high degree of flexibility for designing experiments to probe intricate metabolic pathways. From diagnosing gastrointestinal disorders to unraveling complex metabolic networks in drug discovery, **Sucrose- ^{13}C** continues to be a cornerstone of stable isotope-based research.

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